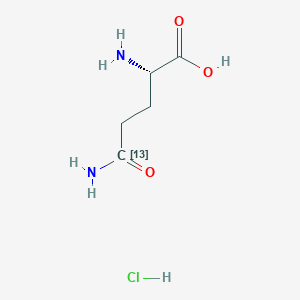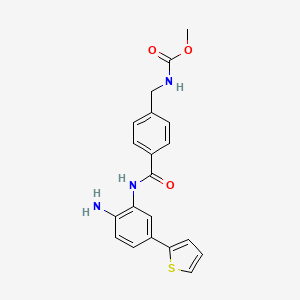![molecular formula C16H25F3N2O11S2 B13856459 Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt is a complex organic compound with a molecular formula of C14H24N2O9S2·C2HF3O2 and a molecular weight of 542.502 . This compound is known for its applications in neurology research, particularly in the study of GABA receptors, neurotransmission, and various neurological disorders such as Alzheimer’s, depression, epilepsy, and Parkinson’s .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt involves multiple steps. The key steps include the formation of the thiosulfonate group and the attachment of the iminodiacetic acid moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The thiosulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives. These products can be further utilized in various chemical and biological applications .
Aplicaciones Científicas De Investigación
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying chemical reactions.
Biology: Employed in the study of protein structures and functions, particularly in the context of GABA receptors and neurotransmission.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mecanismo De Acción
The mechanism of action of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt involves its interaction with thiol groups in proteins. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of the target proteins. This mechanism is particularly useful in probing the structures of receptor channels such as the ACh receptor channel and the GABA receptor channel .
Comparación Con Compuestos Similares
Similar Compounds
1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt): A conjugated phospholipid used in structural biology for binding recombinant histidine-tagged proteins.
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester: A similar compound used for probing protein structures.
Uniqueness
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt is unique due to its specific reactivity with thiol groups and its applications in neurology research. Its ability to form mixed disulfides with thiols makes it a valuable tool for studying protein structures and functions, particularly in the context of neurological disorders .
Propiedades
Fórmula molecular |
C16H25F3N2O11S2 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
2-[bis(carboxymethyl)amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N2O9S2.C2HF3O2/c1-27(24,25)26-7-5-11(17)15-6-3-2-4-10(14(22)23)16(8-12(18)19)9-13(20)21;3-2(4,5)1(6)7/h10H,2-9H2,1H3,(H,15,17)(H,18,19)(H,20,21)(H,22,23);(H,6,7) |
Clave InChI |
USJLZSNKSUGWGZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)

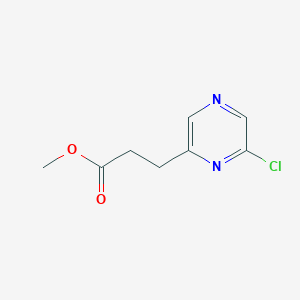
![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

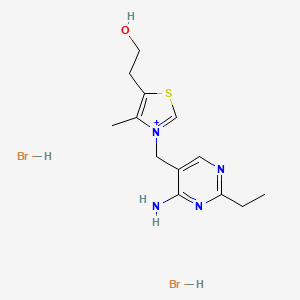
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
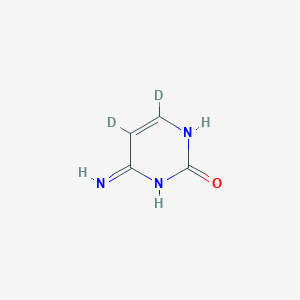
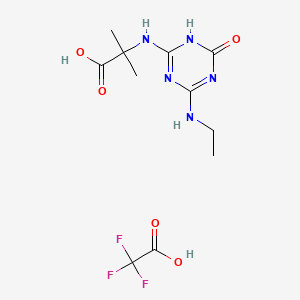
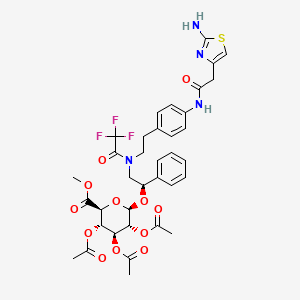
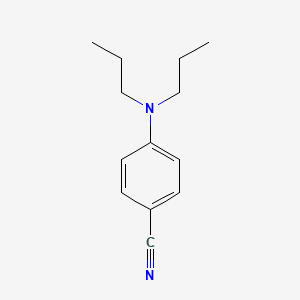
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
